(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a fluorophenyl group attached to the alpha carbon. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluorobenzaldehyde.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with glycine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of ®-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The amino group in ®-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted fluorophenyl derivatives.
Scientific Research Applications
®-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and transporters involved in various biological processes.
Pathways: It can modulate signaling pathways, such as those involved in neurotransmission, by acting as an agonist or antagonist at specific receptor sites.
Comparison with Similar Compounds
- (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
- 3-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride
- 3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer due to differences in stereochemistry.
Substituent Effects: The presence of different halogen substituents (fluorine, chlorine, bromine) can influence the compound’s reactivity and interaction with biological targets.
Uniqueness: ®-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of a fluorophenyl group, which can enhance its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
(2R)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLJWWIEKJULU-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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